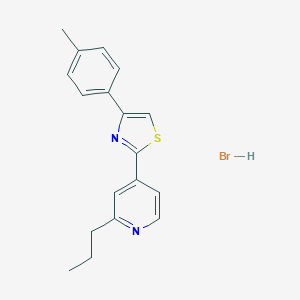

Fatostatin hydrobromide

Description

Properties

IUPAC Name |

4-(4-methylphenyl)-2-(2-propylpyridin-4-yl)-1,3-thiazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2S.BrH/c1-3-4-16-11-15(9-10-19-16)18-20-17(12-21-18)14-7-5-13(2)6-8-14;/h5-12H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCFNQZVFUMORB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=CC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)C.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801044314 | |

| Record name | 4-[4-(4-Methylphenyl)-2-thiazolyl]-2-propylpyridine hydrobromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801044314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298197-04-3 | |

| Record name | 4-[4-(4-Methylphenyl)-2-thiazolyl]-2-propylpyridine hydrobromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801044314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-propylpyridin-4-yl)-4-p-tolylthiazole hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The SREBP Pathway: A Master Regulator of Lipid Homeostasis and a Target for Therapeutic Intervention with Fatostatin

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Sterol Regulatory Element-Binding Protein (SREBP) pathway is a critical signaling cascade that governs the synthesis and uptake of cholesterol and fatty acids, playing a central role in maintaining cellular lipid homeostasis. Dysregulation of this pathway is implicated in a range of metabolic diseases, including hyperlipidemia, fatty liver disease, and certain cancers. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the SREBP pathway, from the sterol-sensing activation cascade in the endoplasmic reticulum to the transcriptional regulation of target genes in the nucleus. Furthermore, we delve into the mechanism of action of Fatostatin, a small molecule inhibitor of the SREBP pathway that has emerged as a valuable research tool and a potential therapeutic agent. This document details the direct interaction of Fatostatin with the SREBP Cleavage-Activating Protein (SCAP), preventing the translocation of the SREBP-SCAP complex and subsequent proteolytic activation of SREBP. We present quantitative data on the effects of Fatostatin, detailed experimental protocols for studying the SREBP pathway, and visual diagrams to elucidate the complex signaling and experimental workflows.

The Sterol Regulatory Element-Binding Protein (SREBP) Pathway

The SREBP family of transcription factors are central regulators of lipid metabolism.[1][2][3] In mammals, there are three main isoforms encoded by two genes: SREBP-1a and SREBP-1c (from the SREBF1 gene) and SREBP-2 (from the SREBF2 gene).[2][4] These isoforms have distinct but overlapping roles; SREBP-1c preferentially activates genes involved in fatty acid synthesis, while SREBP-2 is the primary regulator of cholesterol biosynthesis.[1][3][5] SREBP-1a is a potent activator of both pathways.[1][5]

The activity of SREBPs is tightly regulated by cellular sterol levels through a multi-step process involving several key proteins:

-

SREBP (Sterol Regulatory Element-Binding Protein): Synthesized as an inactive precursor protein of approximately 125 kDa, it is embedded in the endoplasmic reticulum (ER) membrane.[1][4]

-

SCAP (SREBP Cleavage-Activating Protein): A polytopic ER membrane protein that acts as the cellular sterol sensor.[6][7] It binds to SREBP and escorts it from the ER to the Golgi apparatus under low sterol conditions.[7][8]

-

INSIG (Insulin-Induced Gene): An ER resident protein that binds to the SREBP-SCAP complex when cellular sterol levels are high, retaining the complex in the ER and preventing SREBP activation.[4][6][7]

Mechanism of SREBP Activation

The activation of SREBP is a classic example of regulated intramembrane proteolysis (RIP).[2] The process is initiated by the cellular demand for lipids:

-

High Sterol Conditions: When cellular cholesterol levels are high, cholesterol binds to the sterol-sensing domain of SCAP.[6][7] This promotes the binding of SCAP to INSIG, which anchors the SREBP-SCAP complex in the ER membrane, preventing its transport to the Golgi.[4][6][7]

-

Low Sterol Conditions: When cellular cholesterol levels fall, INSIG dissociates from the SREBP-SCAP complex.[6] This allows the SREBP-SCAP complex to be incorporated into COPII-coated vesicles and transported to the Golgi apparatus.[8]

-

Nuclear Translocation and Gene Activation: This two-step cleavage releases the N-terminal, transcriptionally active domain of SREBP (nSREBP), a fragment of approximately 60-70 kDa.[11][12] The nSREBP then translocates to the nucleus, where it binds to Sterol Regulatory Elements (SREs) in the promoters of target genes, upregulating their transcription.[4][6] These target genes encode enzymes required for cholesterol and fatty acid biosynthesis, as well as the LDL receptor for cholesterol uptake.[3]

Fatostatin: A Specific Inhibitor of SREBP Activation

Fatostatin is a diarylthiazole derivative that acts as a specific inhibitor of the SREBP pathway.[13] It has been shown to possess antitumor properties and to ameliorate hyperglycemia in animal models.[13]

Mechanism of Action of Fatostatin

Fatostatin exerts its inhibitory effect by directly targeting SCAP.[13][14] Unlike sterols, which bind to the sterol-sensing domain of SCAP, Fatostatin binds to a different site on the SCAP protein.[11] This binding event prevents the ER-to-Golgi translocation of the SREBP-SCAP complex.[13] By locking the complex in the ER, Fatostatin effectively prevents the proteolytic cleavage of SREBP by S1P and S2P in the Golgi, thereby inhibiting the generation of the active nuclear SREBP.[11] Consequently, the transcription of SREBP target genes involved in lipogenesis and cholesterol biosynthesis is suppressed.[13]

Quantitative Data on Fatostatin's Effects

The inhibitory effects of Fatostatin on the SREBP pathway and cellular processes have been quantified in various studies. The following tables summarize key quantitative data.

Table 1: IC50 Values of Fatostatin in Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| LNCaP | Prostate Cancer | 72 | 10.4 | [3] |

| C4-2B | Prostate Cancer | 72 | 9.1 | [3] |

| Ishikawa | Endometrial Carcinoma | 72 | 17.96 | [6] |

| HEC-1A | Endometrial Carcinoma | 72 | 4.53 | [6] |

| DU145 | Prostate Cancer | 72 | ~0.1 | [8] |

| HeLa | Cervical Cancer | 48 | 2.11 | [15] |

| CHO-K1 | Hamster Ovary | 20 | 5.6 (Luciferase assay) | [8] |

| CHO-K1 | Hamster Ovary | N/A | 2.5 - 10 (ER-to-Golgi transport) | [8] |

Table 2: Effect of Fatostatin on SREBP Target Gene Expression and Lipid Levels

| Cell Line | Treatment | Target Gene/Lipid | Fold Change (vs. Vehicle) | Reference |

| LNCaP | 20 µM Fatostatin (24h) | FASN (mRNA) | ~0.4 | [3] |

| LNCaP | 20 µM Fatostatin (24h) | HMGCR (mRNA) | ~0.3 | [3] |

| C4-2B | 20 µM Fatostatin (24h) | FASN (mRNA) | ~0.2 | [3] |

| C4-2B | 20 µM Fatostatin (24h) | HMGCR (mRNA) | ~0.3 | [3] |

| Ishikawa | 20 µM Fatostatin (48h) | Free Fatty Acids | ~0.6 | [6] |

| Ishikawa | 20 µM Fatostatin (48h) | Total Cholesterol | ~0.7 | [6] |

| HEC-1A | 5 µM Fatostatin (48h) | Free Fatty Acids | ~0.5 | [6] |

| HEC-1A | 5 µM Fatostatin (48h) | Total Cholesterol | ~0.7 | [6] |

| DLD1 | 30 µM Fatostatin | FASN (mRNA) | ~0.3 | [16] |

| DLD1 | 30 µM Fatostatin | HMGCS1 (mRNA) | ~0.4 | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the SREBP pathway and the effects of Fatostatin.

Western Blotting for SREBP Processing

This protocol is designed to detect the precursor (membrane-bound) and mature (nuclear) forms of SREBP.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Nuclear and cytoplasmic extraction kit

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against SREBP (recognizing the N-terminus to detect both forms)

-

Loading control antibody (e.g., anti-GAPDH for whole-cell lysate, anti-Lamin B1 for nuclear fraction)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with Fatostatin or vehicle control for the specified time.

-

Lysate Preparation:

-

For whole-cell lysates, wash cells with ice-cold PBS and lyse in lysis buffer.

-

For nuclear/cytoplasmic fractions, follow the manufacturer's protocol for the extraction kit.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.[7]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-SREBP antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The precursor SREBP will appear at ~125 kDa and the mature form at ~60-70 kDa.[11][12]

Quantitative Real-Time PCR (qRT-PCR) for SREBP Target Gene Expression

This protocol quantifies the mRNA levels of SREBP target genes.

Materials:

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (e.g., FASN, HMGCR, LDLR) and a reference gene (e.g., GAPDH, ACTB)

Procedure:

-

Cell Treatment: Treat cells with Fatostatin or vehicle control.

-

RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit.

-

DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcription kit.

-

qPCR: Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for the target and reference genes.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalizing to the reference gene.[6]

Luciferase Reporter Assay for SREBP Transcriptional Activity

This assay measures the transcriptional activity of SREBP by using a reporter plasmid containing SREs upstream of a luciferase gene.[2][13]

Materials:

-

Reporter plasmid (e.g., pSRE-Luc) containing multiple SREs driving firefly luciferase expression

-

Control plasmid (e.g., pRL-TK) expressing Renilla luciferase for normalization

-

Transfection reagent

-

Dual-luciferase reporter assay system

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate.

-

Transfection: Co-transfect the cells with the SRE-firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.[2]

-

Cell Treatment: After transfection, treat the cells with Fatostatin or other compounds of interest.

-

Cell Lysis: Lyse the cells according to the dual-luciferase assay kit protocol.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number. A decrease in the normalized luciferase activity indicates inhibition of SREBP transcriptional activity.[2]

Immunofluorescence Microscopy for SCAP-SREBP Localization

This protocol visualizes the subcellular localization of the SCAP-SREBP complex.

Materials:

-

Cells grown on coverslips

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Blocking solution (e.g., PBS with 5% BSA)

-

Primary antibodies against SCAP and a Golgi marker (e.g., GM130)

-

Fluorophore-conjugated secondary antibodies

-

DAPI for nuclear staining

-

Mounting medium

Procedure:

-

Cell Treatment: Treat cells grown on coverslips with Fatostatin, sterols, or vehicle.

-

Fixation: Fix the cells with 4% PFA for 15 minutes.

-

Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Blocking: Block non-specific antibody binding with blocking solution for 30 minutes.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against SCAP and the Golgi marker for 1 hour.

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibodies for 1 hour in the dark.

-

Washing and Staining: Wash the cells and stain the nuclei with DAPI.

-

Mounting and Imaging: Mount the coverslips on microscope slides and visualize the localization of SCAP relative to the Golgi and nucleus using a fluorescence microscope. Under low sterol conditions, SCAP will co-localize with the Golgi marker, while high sterol or Fatostatin treatment will result in ER retention.[1][17]

Conclusion

The SREBP pathway is a sophisticated and highly regulated system essential for maintaining cellular lipid balance. Its intricate mechanism of activation, involving sterol sensing and regulated proteolysis, provides multiple points for therapeutic intervention. Fatostatin exemplifies a targeted approach to modulating this pathway by specifically inhibiting the SCAP-mediated transport of SREBP, thereby preventing its activation and the subsequent transcription of lipogenic and cholesterogenic genes. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the SREBP pathway and explore the therapeutic potential of inhibitors like Fatostatin in metabolic diseases and cancer.

References

- 1. Fatostatin blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Novel Genes and Pathways Regulating SREBP Transcriptional Activity | PLOS One [journals.plos.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Fatostatin blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Cleavage of Sterol Regulatory Element-binding Proteins (SREBPs) at Site-1 Requires Interaction with SREBP Cleavage-activating Protein | Semantic Scholar [semanticscholar.org]

- 10. Sterol Regulatory Element-binding Protein (SREBP) Cleavage Regulates Golgi-to-Endoplasmic Reticulum Recycling of SREBP Cleavage-activating Protein (SCAP) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fatostatin ameliorates inflammation without affecting cell viability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Identification of Novel Genes and Pathways Regulating SREBP Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Reduced Sterol Regulatory Element-Binding Protein (SREBP) Processing Through Site-1 Protease (S1P) inhibition Alters Oligodendrocyte Differentiation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fatostatin Inhibits Cancer Cell Proliferation by Affecting Mitotic Microtubule Spindle Assembly and Cell Division - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Downregulation of SREBP inhibits tumor growth and initiation by altering cellular metabolism in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Assaying sterol--regulated ER--to--Golgi transport of SREBP cleavage--activating protein using immunofluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Fatostatin Hydrobromide on Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fatostatin hydrobromide has emerged as a significant small molecule inhibitor of lipid metabolism with profound implications for various therapeutic areas, including oncology and metabolic diseases. This technical guide provides an in-depth overview of the biological activity of this compound, with a core focus on its impact on lipid metabolism. It details the molecular mechanism of action, summarizes key quantitative data, outlines experimental protocols for its study, and provides visual representations of its signaling pathway and experimental workflows.

Introduction

Abnormal lipid metabolism is a hallmark of numerous diseases, including cancer, obesity, and metabolic syndrome. The Sterol Regulatory Element-Binding Proteins (SREBPs) are master transcriptional regulators of cholesterol and fatty acid biosynthesis. This compound is a diarylthiazole derivative that has been identified as a potent inhibitor of the SREBP activation pathway, making it a valuable tool for research and a potential therapeutic agent.[1][2] This document serves as a comprehensive resource for professionals in the field of drug development and metabolic research, offering detailed insights into the function and study of this compound.

Mechanism of Action

This compound exerts its biological effects primarily by inhibiting the activation of both SREBP-1 and SREBP-2.[1] The canonical SREBP activation pathway involves the transport of an inactive SREBP precursor from the endoplasmic reticulum (ER) to the Golgi apparatus for proteolytic cleavage and subsequent nuclear translocation of the active transcription factor.

Fatostatin directly binds to the SREBP Cleavage-Activating Protein (SCAP), a crucial escort protein that facilitates the ER-to-Golgi transport of SREBPs.[2][3][4] This binding event blocks the translocation of the SREBP-SCAP complex, effectively sequestering the SREBP precursor in the ER.[3][4] As a result, the proteolytic processing of SREBPs is inhibited, leading to a significant reduction in the levels of mature, nuclear SREBPs.[5] This ultimately downregulates the expression of SREBP target genes, which are essential for cholesterol and fatty acid synthesis.[5][6] Some studies also suggest that Fatostatin's effects on cell proliferation may involve SCAP-independent mechanisms, potentially through a general inhibition of ER-to-Golgi transport.[3]

Signaling Pathway

The following diagram illustrates the SREBP signaling pathway and the point of inhibition by this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Fatostatin blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. spandidos-publications.com [spandidos-publications.com]

The Role of Fatostatin in Adipogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Fatostatin's role as an inhibitor of adipogenesis. It details its mechanism of action, presents quantitative data on its effects, and offers comprehensive experimental protocols for its study. This document is intended to serve as a valuable resource for researchers in the fields of metabolic disease, obesity, and drug discovery.

Introduction to Fatostatin and Adipogenesis

Adipogenesis is the complex process by which preadipocytes differentiate into mature, lipid-laden adipocytes. This process is tightly regulated by a cascade of transcription factors, primarily Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding proteins (C/EBPs). Dysregulation of adipogenesis is a key factor in the development of obesity and related metabolic disorders.

Fatostatin, a diarylthiazole derivative, was initially identified in a chemical screen for inhibitors of insulin-induced adipogenesis.[1][2] It has since been characterized as a potent inhibitor of the Sterol Regulatory Element-Binding Protein (SREBP) pathway, a critical regulator of lipogenesis.[3][4] By targeting this pathway, Fatostatin effectively blocks the synthesis of fatty acids and cholesterol, thereby impeding the accumulation of lipids that is characteristic of adipocyte differentiation.

Mechanism of Action of Fatostatin

Fatostatin's primary mechanism of action is the inhibition of SREBP activation.[3][5] SREBPs are transcription factors that control the expression of genes involved in fatty acid and cholesterol biosynthesis.[3] Under normal conditions, SREBPs are synthesized as inactive precursors bound to the endoplasmic reticulum (ER) membrane in a complex with SREBP-cleavage activating protein (SCAP).[6][7]

When cellular sterol levels are low, the SCAP-SREBP complex is transported from the ER to the Golgi apparatus.[6][8] In the Golgi, SREBP is sequentially cleaved by two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P), releasing the N-terminal active domain.[9] This active fragment then translocates to the nucleus, where it binds to sterol regulatory elements (SREs) on the promoters of target genes, activating their transcription and promoting lipid synthesis.[9]

Fatostatin directly binds to SCAP, preventing its conformational change and subsequent translocation of the SCAP-SREBP complex from the ER to the Golgi.[5][7][8] This blockade of SREBP processing prevents the release of the active transcription factor, leading to a downstream reduction in the expression of lipogenic genes.[1][3]

Signaling Pathway of Fatostatin's Action

Caption: Fatostatin binds to SCAP, inhibiting the ER-to-Golgi translocation of the SREBP-SCAP complex.

Quantitative Effects of Fatostatin on Adipogenesis

Fatostatin's inhibitory effect on adipogenesis has been quantified through various in vitro and in vivo studies.

In Vitro Effects on Adipocyte Differentiation and Gene Expression

Studies using the 3T3-L1 preadipocyte cell line, a common model for studying adipogenesis, have demonstrated a dose-dependent inhibition of differentiation by Fatostatin.

| Parameter | Cell Line | Fatostatin Concentration | Observed Effect | Reference |

| Adipogenesis Inhibition | 3T3-L1 | 0.1 - 1 µM | Inhibition of insulin-induced adipogenesis. | [5] |

| SREBP Activation | CHO-K1 | IC50 = 5.6 µM | Inhibition of SREBP2 activation. | [10] |

| Lipogenic Gene Expression | Prostate Cancer Cells | Dose-dependent | Decreased mRNA levels of ACL, FASN, SCD-1, HMGCS1, HMGCR, MVK, MVD. | [1] |

| Protein Expression | Prostate Cancer Cells | Dose-dependent | Decreased protein levels of nuclear SREBP-1, SREBP-2, FASN, and HMGCR. | [1][11] |

While Fatostatin's primary target is the SREBP pathway, its inhibition of lipogenesis indirectly affects the expression of master adipogenic regulators. The synthesis of endogenous PPARγ ligands, which are products of lipid metabolism, is reduced, leading to decreased PPARγ activation.

| Gene/Protein | Treatment | Fold Change (mRNA) | Fold Change (Protein) | Reference |

| PPARγ | Fatostatin | Data not consistently reported, but downstream effects suggest inhibition. | Reduced activity due to lack of endogenous ligands. | [12] |

| C/EBPα | Fatostatin | Downregulation observed as a consequence of impaired adipogenesis. | Downregulation observed as a consequence of impaired adipogenesis. | [13] |

| FASN | Fatostatin | Significant decrease. | Significant decrease. | [1][14] |

| SCD-1 | Fatostatin | Significant decrease. | Data not available. | [1][14] |

In Vivo Effects on Adiposity and Metabolism

In animal models of obesity, Fatostatin has been shown to have beneficial effects on body weight and metabolic parameters.

| Animal Model | Treatment | Duration | Key Findings | Reference |

| ob/ob mice | 30 mg/kg, i.p. daily | 28 days | Reduced body weight, blood glucose, and hepatic fat accumulation. | [3][5] |

| ob/ob mice | Not specified | 4 weeks | 12% reduction in body weight and 70% reduction in liver fat. | [15] |

Experimental Protocols

This section provides detailed protocols for key experiments used to investigate the effects of Fatostatin on adipogenesis.

3T3-L1 Adipocyte Differentiation and Fatostatin Treatment

This protocol describes the standard method for inducing adipogenesis in 3T3-L1 cells and treating them with Fatostatin.

Caption: Workflow for 3T3-L1 adipocyte differentiation and Fatostatin treatment.

Materials:

-

3T3-L1 preadipocytes

-

DMEM with 10% Fetal Bovine Serum (FBS)

-

Differentiation medium (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL Insulin)

-

Insulin medium (DMEM, 10% FBS, 10 µg/mL Insulin)

-

Fatostatin stock solution (in DMSO)

Protocol:

-

Seed 3T3-L1 preadipocytes in multi-well plates and grow to confluence in DMEM with 10% FBS.

-

Two days post-confluence (Day 0), replace the medium with differentiation medium. Add Fatostatin at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO).

-

After 48 hours (Day 2), replace the medium with insulin medium containing fresh Fatostatin or vehicle.

-

Continue to culture the cells, replacing the insulin medium with fresh Fatostatin or vehicle every 2 days.

-

Harvest cells at desired time points (e.g., Day 4, Day 8) for further analysis.

Oil Red O Staining for Lipid Accumulation

This protocol is used to visualize and quantify lipid accumulation in differentiated adipocytes.[16][17][18]

Materials:

-

Phosphate Buffered Saline (PBS)

-

10% Formalin

-

Oil Red O stock solution (0.5% in isopropanol)

-

Oil Red O working solution (60% stock solution, 40% distilled water, filtered)

-

Isopropanol (B130326) (100%)

Protocol:

-

Wash differentiated adipocytes twice with PBS.

-

Fix the cells with 10% formalin for at least 1 hour.

-

Wash the cells twice with distilled water.

-

Aspirate the water and add Oil Red O working solution to cover the cells. Incubate for 10-20 minutes at room temperature.

-

Remove the staining solution and wash the cells 3-4 times with distilled water.

-

For quantification, elute the stain by adding 100% isopropanol to each well and incubate for 10 minutes with gentle shaking.

-

Measure the absorbance of the eluate at 510 nm.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is used to measure the mRNA levels of key adipogenic marker genes.[19][20]

Caption: Workflow for quantitative real-time PCR (qPCR) analysis.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Gene-specific primers (e.g., for PPARγ, C/EBPα, FASN, and a housekeeping gene like β-actin or GAPDH)

Protocol:

-

Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using SYBR Green master mix and gene-specific primers. A typical thermal cycling protocol is:

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 60 seconds

-

-

Melt curve analysis

-

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels, normalized to a housekeeping gene.

Western Blotting for Protein Expression Analysis

This protocol is used to detect and quantify the protein levels of key adipogenic markers.[21][22]

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against SREBP-1, PPARγ, C/EBPα, FASN, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Conclusion

Fatostatin is a valuable tool for studying the molecular mechanisms of adipogenesis and lipogenesis. Its specific inhibition of the SREBP pathway provides a targeted approach to block fat synthesis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers investigating the role of Fatostatin in adipogenesis and its potential as a therapeutic agent for metabolic diseases. Further research may explore the long-term effects of Fatostatin and its potential for combination therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Fatostatin Inhibits Cancer Cell Proliferation by Affecting Mitotic Microtubule Spindle Assembly and Cell Division - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A small molecule that blocks fat synthesis by inhibiting the activation of SREBP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Fatostatin blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fatostatin blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fatostatin ameliorates inflammation without affecting cell viability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Fatostatin Displays High Anti-Tumor Activity in Prostate Cancer by Blocking SREBP-Regulated Metabolic Pathways and Androgen Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Myostatin suppresses adipogenic differentiation and lipid accumulation by activating crosstalk between ERK1/2 and PKA signaling pathways in porcine subcutaneous preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. 'Fatostatin' - 125B11 molecule a turnoff for fat genes | Science Codex [sciencecodex.com]

- 16. Oil Red-O Staining of Adipocytes [macdougald.lab.medicine.umich.edu]

- 17. protocols.io [protocols.io]

- 18. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 19. RT-qPCR Quantification of Adipogenic Marker Genes (PPARg, C/EBPa, FABP4, and CD36) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Western Blot Detection of Adipogenic Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Cell Cycle Arrest Mechanisms of Fatostatin Hydrobromide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Fatostatin hydrobromide, initially identified as a specific inhibitor of the Sterol Regulatory Element-Binding Protein (SREBP) pathway, has demonstrated significant anti-tumor properties. Its mechanism of action is multifaceted, primarily culminating in a robust G2/M phase cell cycle arrest in various cancer cell lines. This guide elucidates the dual mechanisms responsible for this effect: the canonical inhibition of SREBP-mediated lipogenesis and a more recently discovered, SREBP-independent role in disrupting mitotic spindle formation. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams of the underlying pathways, this document serves as a comprehensive resource for understanding and investigating the cytostatic effects of Fatostatin.

Core Mechanisms of Action

Fatostatin employs a dual-pronged attack to halt cancer cell proliferation. While its effect on lipid metabolism is well-documented, its direct impact on the mitotic machinery is a critical component of its cell cycle arrest capabilities.

SREBP Pathway Inhibition

The canonical mechanism of Fatostatin involves the disruption of lipid biosynthesis. It directly binds to the SREBP Cleavage-Activating Protein (SCAP), preventing the translocation of the SCAP-SREBP complex from the endoplasmic reticulum (ER) to the Golgi apparatus.[1][2][3] This blockade inhibits the proteolytic cleavage and subsequent activation of SREBPs.[3][4] As a result, the transcription of key lipogenic and cholesterogenic genes (e.g., FASN, HMGCR) is downregulated, depriving the rapidly dividing cancer cells of the essential lipids required for membrane synthesis and growth.[5][6][7]

SREBP-Independent Mitotic Disruption

Crucially, the G2/M arrest induced by Fatostatin is not solely a consequence of lipid depletion. Studies have shown that other SREBP inhibitors, such as PF-429242 and Betulin, do not induce a similar mitotic arrest, pointing to a secondary, SREBP-independent mechanism for Fatostatin.[1] Fatostatin directly interferes with cell division by inhibiting tubulin polymerization.[1][8] This action leads to defective mitotic spindle assembly, which in turn activates the Spindle Assembly Checkpoint (SAC). The activated SAC prevents the onset of anaphase, arresting cells in mitosis and ultimately leading to mitotic catastrophe and apoptosis.[1][8] This is corroborated by the observed accumulation of mitotic markers such as Cyclin B and phospho-histone H3 (PH3) in Fatostatin-treated cells.[1]

Quantitative Data on Cell Cycle Arrest

Treatment with Fatostatin consistently results in a significant accumulation of cells in the G2/M phase of the cell cycle across various cancer types. The tables below summarize the quantitative effects observed in key studies.

Table 1: Effect of Fatostatin on Cell Cycle Distribution

| Cell Line | Cancer Type | Treatment (48h) | % G0/G1 | % S | % G2/M | Reference |

| LNCaP | Prostate | Control (DMSO) | 65.1 ± 2.5 | 18.2 ± 1.1 | 16.7 ± 1.5 | [5] |

| 10 µM Fatostatin | 40.3 ± 2.1 | 15.5 ± 0.9 | 44.2 ± 1.8 | [5] | ||

| C4-2B | Prostate | Control (DMSO) | 58.7 ± 2.8 | 22.4 ± 1.3 | 18.9 ± 1.6 | [5] |

| 10 µM Fatostatin | 35.2 ± 1.9 | 19.1 ± 1.0 | 45.7 ± 2.2 | [5] | ||

| Ishikawa | Endometrial | Control (DMSO) | Not Specified | Not Specified | ~15% (Approx.) | [4] |

| 20 µM Fatostatin | Decreased | Not Specified | Increased Sig. | [4] | ||

| 40 µM Fatostatin | Decreased Sig. | Not Specified | Increased Sig. | [4] | ||

| HEC-1A | Endometrial | Control (DMSO) | Not Specified | Not Specified | ~18% (Approx.) | [4] |

| 10 µM Fatostatin | Decreased Sig. | Not Specified | Increased Sig. | [4] |

Note: "Sig." denotes a statistically significant difference compared to the control group.

Table 2: IC50 Values of Fatostatin in Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time | IC50 Value (µM) | Reference |

| HeLa | Cervical | 48h | 2.11 | [1] |

| Ishikawa | Endometrial | 24h | ~35 | [4] |

| 48h | ~20 | [4] | ||

| 72h | ~15 | [4] | ||

| HEC-1A | Endometrial | 24h | ~15 | [4] |

| 48h | ~10 | [4] | ||

| 72h | ~7.5 | [4] |

Experimental Protocols

Reproducing the findings on Fatostatin-induced cell cycle arrest requires precise methodologies. The following protocols are synthesized from the cited literature.

Cell Cycle Analysis via Propidium Iodide Staining

This is the standard method for quantifying DNA content and determining cell cycle phase distribution.

-

Cell Seeding: Plate cells (e.g., LNCaP, C4-2B, HeLa) in 6-well plates at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.

-

Treatment: Treat cells with the desired concentrations of this compound (e.g., 2.11 µM to 40 µM) or vehicle control (DMSO) for the specified duration (typically 24-48 hours).[1][4][5]

-

Harvesting: Detach adherent cells using trypsin and collect all cells, including those in the supernatant, by centrifugation at ~500 x g for 5 minutes.

-

Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells to remove ethanol. Wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI, e.g., 25-50 µg/mL) and RNase A (e.g., 40-100 µg/mL) in PBS.[5][9]

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer (e.g., BD FACScan or LSRII).[1][5] Collect data from at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[1]

Immunoblotting for Mitotic Markers

This technique is used to detect changes in protein levels indicative of mitotic arrest.

-

Cell Lysis: After treatment with Fatostatin, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-Cyclin B, anti-phospho-Histone H3).[1]

-

Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Immunofluorescence for Spindle Analysis

This method allows for direct visualization of the mitotic spindle.

-

Cell Culture: Grow cells on glass coverslips and treat with Fatostatin as described previously.

-

Fixation & Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with a detergent like 0.5% Triton X-100 in PBS.[9]

-

Blocking & Staining: Block with a suitable agent (e.g., BSA). Incubate with a primary antibody against α-tubulin.[1] Follow with a fluorescently-labeled secondary antibody.

-

Counterstaining & Mounting: Counterstain the DNA with DAPI. Mount the coverslips onto slides.

-

Microscopy: Visualize the cells using a fluorescence or confocal microscope to assess spindle morphology.[1]

Conclusion

This compound induces potent G2/M cell cycle arrest through a compelling dual mechanism. It not only disrupts the SREBP pathway, limiting the metabolic resources for cell growth, but also directly interferes with the physical process of mitosis by inhibiting tubulin polymerization. This combination of metabolic and structural attack makes Fatostatin a molecule of significant interest in oncology. The methodologies and data presented in this guide provide a solid foundation for researchers aiming to further explore and leverage its anti-proliferative properties in drug development.

References

- 1. Fatostatin Inhibits Cancer Cell Proliferation by Affecting Mitotic Microtubule Spindle Assembly and Cell Division - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Fatostatin Displays High Anti-Tumor Activity in Prostate Cancer by Blocking SREBP-Regulated Metabolic Pathways and Androgen Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fatostatin Inhibits Cancer Cell Proliferation by Affecting Mitotic Microtubule Spindle Assembly and Cell Division - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Epstein-Barr virus subverts mevalonate and fatty acid pathways to promote infected B-cell proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]

Fatostatin's Impact on Androgen Receptor Signaling in Prostate Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Fatostatin's effects on androgen receptor (AR) signaling in prostate cancer. It consolidates key findings on its mechanism of action, presents quantitative data on its efficacy, and offers detailed experimental protocols for researchers seeking to investigate this novel therapeutic avenue.

Executive Summary

Prostate cancer is a leading cause of cancer-related mortality in men, with the androgen receptor (AR) playing a pivotal role in its progression. While androgen deprivation therapies are initially effective, the disease often progresses to a castration-resistant state, necessitating the development of new therapeutic strategies. Emerging research has highlighted the critical link between lipid metabolism and AR signaling in prostate cancer. Fatostatin, a novel inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs), has demonstrated significant anti-tumor activity by disrupting this connection. This guide elucidates the molecular mechanisms by which Fatostatin attenuates AR signaling, providing a comprehensive resource for the scientific community.

Mechanism of Action: The SREBP-AR Axis

Fatostatin's primary mechanism of action involves the inhibition of SREBP activation. SREBPs, particularly SREBP-1, are key transcription factors that regulate the expression of genes involved in lipogenesis and cholesterogenesis.[1][2][3] In prostate cancer, SREBP-1 has been shown to be overexpressed and associated with aggressive disease.[1][2] Crucially, SREBP-1 directly promotes the transcription of the androgen receptor gene.[2][3]

By inhibiting the maturation and nuclear translocation of SREBPs, Fatostatin effectively downregulates the expression of both the full-length AR and its target genes, such as prostate-specific antigen (PSA).[2][3] This dual blockade of lipid metabolism and AR signaling provides a powerful strategy to inhibit prostate cancer growth, even in androgen-insensitive and castration-resistant models.[1][3]

Signaling Pathway Diagram

References

- 1. Fatostatin displays high antitumor activity in prostate cancer by blocking SREBP-regulated metabolic pathways and androgen receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Fatostatin Displays High Anti-Tumor Activity in Prostate Cancer by Blocking SREBP-Regulated Metabolic Pathways and Androgen Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Fatostatin hydrobromide solubility and preparation for cell culture

Introduction

Fatostatin hydrobromide is a cell-permeable diarylthiazole compound that acts as a potent and specific inhibitor of the Sterol Regulatory Element-Binding Protein (SREBP) pathway.[1][2][3][4][5][6][7][8] SREBPs are key transcription factors that regulate the synthesis of cholesterol, fatty acids, and other lipids within cells.[3][9][10] this compound exerts its inhibitory effect by binding to the SREBP Cleavage-Activating Protein (SCAP), preventing the translocation of the SREBP-SCAP complex from the endoplasmic reticulum (ER) to the Golgi apparatus.[2][3][4][6][8][9] This blockade inhibits the proteolytic cleavage and activation of SREBPs, thereby downregulating the expression of lipogenic genes.[2][3][4][11] Due to its ability to modulate lipid metabolism, this compound is widely used in research to study lipid homeostasis, and it has shown potential anti-cancer and anti-diabetic properties.[2][3][4] It has been observed to suppress cell proliferation and induce apoptosis in various cancer cell lines.[1][3][12]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₉BrN₂S | [2][13] |

| Molecular Weight | 375.33 g/mol | [2][13] |

| CAS Number | 298197-04-3 | [2][13] |

| Appearance | Pale yellow to yellow solid | [7] |

| Storage Conditions | Store powder at -20°C for up to 3 years. Protect from light and moisture. | [1] |

Solubility Data

The solubility of this compound in various solvents is crucial for the preparation of stock and working solutions. It is important to use fresh, anhydrous DMSO for reconstitution, as moisture can reduce solubility.[1] Sonication may be required to aid dissolution.[5][6]

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Reference(s) |

| DMSO | 7 - 75 | 18.65 - 200 | [1][8] |

| Ethanol | 3 - 75 | 7.99 - 200 | [1][8] |

| Water | Insoluble | Insoluble | [1][5] |

Note: The reported solubility of this compound can vary between suppliers. It is recommended to consult the manufacturer's product datasheet for specific solubility information.

Preparation of Stock Solutions

A high-concentration stock solution of this compound is typically prepared in an organic solvent like DMSO. This stock solution can then be aliquoted and stored for future use, minimizing freeze-thaw cycles.[1]

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Vortex mixer and/or sonicator

Protocol:

-

Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

-

To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound. For example, to a 1 mg vial of this compound (MW: 375.33 g/mol ), add 266.4 µL of DMSO.

-

Calculation: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))

-

-

Vortex the solution thoroughly to dissolve the compound. If necessary, sonicate the solution for a few minutes to ensure complete dissolution.

-

Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.

-

Store the aliquots at -20°C or -80°C. Stock solutions in DMSO are stable for up to 6 months at -20°C and up to 1 year at -80°C.[4]

Preparation of Working Solutions for Cell Culture

The stock solution is diluted with cell culture medium to achieve the desired final concentration for treating cells. The final concentration of DMSO in the culture medium should be kept low (typically <0.1% v/v) to avoid solvent-induced cytotoxicity.[3]

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium, pre-warmed to 37°C

-

Sterile serological pipettes and pipette tips

Protocol:

-

Thaw an aliquot of the this compound stock solution at room temperature.

-

Dilute the stock solution with pre-warmed complete cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 10 µL of the 10 mM stock solution to 10 mL of culture medium).

-

Mix the working solution thoroughly by gentle pipetting or inversion.

-

Add the appropriate volume of the working solution to your cell culture plates.

-

Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) used to prepare the working solution, but without the this compound.

In Vitro Experimental Workflow and Protocols

A typical workflow for an in vitro experiment using this compound involves cell seeding, treatment, and subsequent analysis of cellular responses.

Example Protocol: Cell Viability Assay

This protocol describes the use of a colorimetric assay (e.g., MTT or WST-1) to assess the effect of this compound on the viability of cancer cells.

Materials:

-

Prostate cancer cell line (e.g., LNCaP or C4-2B)[12]

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

This compound working solutions

-

Cell viability reagent (e.g., MTT, WST-1)

-

Microplate reader

Protocol:

-

Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Treatment: Prepare a series of this compound working solutions at different concentrations. Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of this compound or the vehicle control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[12]

-

Assay: Add the cell viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time to allow for the colorimetric reaction to occur.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability. Calculate the IC₅₀ value, which is the concentration of this compound that inhibits cell growth by 50%.[4][14]

Mechanism of Action: SREBP Signaling Pathway

This compound inhibits the activation of SREBPs by targeting SCAP.[2][4][6][9] The diagram below illustrates the canonical SREBP signaling pathway and the point of inhibition by Fatostatin.

Under conditions of low cellular sterols, the INSIG protein dissociates from the SREBP-SCAP complex, allowing the complex to translocate from the ER to the Golgi.[3] In the Golgi, SREBP is sequentially cleaved by Site-1 Protease (S1P) and Site-2 Protease (S2P) to release the N-terminal active domain (nSREBP).[3] This active fragment then translocates to the nucleus, where it binds to Sterol Response Elements (SREs) in the promoters of target genes, activating the transcription of genes involved in lipid synthesis and uptake.[3][11] Fatostatin binds to SCAP and prevents its ER-to-Golgi transport, thus blocking the entire downstream signaling cascade.[2][4][6][9]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Precipitation in stock solution | The solubility limit has been exceeded or the solvent contains moisture. | Warm the solution gently (e.g., in a 37°C water bath) and sonicate. Ensure the use of fresh, anhydrous DMSO for preparing stock solutions.[1] |

| High background cytotoxicity | The concentration of the solvent (e.g., DMSO) is too high in the final working solution. | Ensure the final concentration of DMSO in the cell culture medium is below 0.1% (v/v).[3] Always include a vehicle control to assess solvent toxicity. |

| Inconsistent results | Incomplete dissolution of the compound, or degradation of the compound due to improper storage or repeated freeze-thaw cycles. | Ensure complete dissolution of the compound when preparing solutions. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] Store solutions as recommended. |

| No observable effect | The concentration of Fatostatin is too low, the incubation time is too short, or the cell line is resistant. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and assay. |

Safety Precautions

This compound is for research use only and is not for human or veterinary use.[2] Standard laboratory safety practices should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Material Safety Data Sheet (MSDS) for detailed safety information.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Fatostatin (hydrobromide) - MedChem Express [bioscience.co.uk]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | NPC1L1 | Fatty Acid Synthase | TargetMol [targetmol.com]

- 6. Fatostatin | Fatty Acid Synthase | Lipid | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Fatostatin blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fatostatin ameliorates inflammation without affecting cell viability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Fatostatin Displays High Anti-Tumor Activity in Prostate Cancer by Blocking SREBP-Regulated Metabolic Pathways and Androgen Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound - Immunomart [immunomart.com]

- 14. Fatostatin A | SREBP | Tocris Bioscience [tocris.com]

Application Notes and Protocols: Effective Concentration of Fatostatin for 3T3-L1 Cell Differentiation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fatostatin is a small molecule inhibitor of Sterol Regulatory Element-Binding Protein (SREBP) activation. It functions by binding to the SREBP Cleavage-Activating Protein (SCAP), preventing its translocation from the endoplasmic reticulum to the Golgi apparatus. This blockade inhibits the proteolytic cleavage and activation of SREBPs, which are master transcriptional regulators of genes involved in fatty acid and cholesterol biosynthesis. Given its role in lipid metabolism, Fatostatin has been identified as an inhibitor of insulin-induced adipogenesis, making it a valuable tool for studying fat cell differentiation and for screening potential anti-obesity therapeutics. This document provides detailed application notes and protocols for utilizing Fatostatin to inhibit the differentiation of 3T3-L1 preadipocytes.

Mechanism of Action

Fatostatin specifically targets the SCAP/SREBP pathway. In the context of 3T3-L1 adipogenesis, insulin (B600854) signaling activates SREBP-1c, a key transcription factor for lipogenic genes. By inhibiting SCAP, Fatostatin prevents the activation of SREBP-1c, thereby downregulating the expression of genes required for lipid synthesis and accumulation, ultimately leading to the inhibition of adipocyte differentiation. The half-maximal inhibitory concentration (IC50) for Fatostatin's blockade of SCAP's ER-to-Golgi transport has been determined to be between 2.5 and 10 µM in mammalian cells.

Data Presentation

While specific dose-response data for Fatostatin on 3T3-L1 differentiation is not extensively published, the effective concentration can be inferred from its known IC50 for SCAP inhibition. Researchers should perform a dose-response experiment to determine the optimal concentration for their specific experimental conditions. Below is a suggested range of concentrations to test.

| Concentration of Fatostatin (µM) | Expected Effect on 3T3-L1 Differentiation | Key Considerations |

| 1 - 5 | Partial inhibition of lipid accumulation. | May be suitable for studying modest effects on adipogenesis. |

| 5 - 10 | Significant inhibition of lipid accumulation. | This range is consistent with the reported IC50 for SCAP inhibition. |

| 10 - 20 | Strong to complete inhibition of differentiation. | Potential for off-target effects or cytotoxicity at higher concentrations should be monitored. |

Experimental Protocols

Protocol 1: General 3T3-L1 Adipocyte Differentiation

This protocol describes the standard method for inducing differentiation of 3T3-L1 preadipocytes into mature adipocytes.

Materials:

-

3T3-L1 preadipocytes

-

DMEM with high glucose, L-glutamine, and sodium pyruvate

-

Fetal Bovine Serum (FBS)

-

Calf Serum (CS)

-

Penicillin-Streptomycin solution

-

Insulin solution (10 mg/mL)

-

Dexamethasone (DEX)

-

3-isobutyl-1-methylxanthine (IBMX)

-

Phosphate-Buffered Saline (PBS)

-

Oil Red O staining solution

Procedure:

-

Cell Seeding: Seed 3T3-L1 preadipocytes in a suitable culture vessel and grow in DMEM supplemented with 10% Calf Serum and 1% Penicillin-Streptomycin until they reach confluence.

-

Contact Inhibition: Maintain the cells at confluence for an additional 48 hours to ensure growth arrest.

-

Initiation of Differentiation (Day 0): Replace the growth medium with Differentiation Medium 1 (DM1), which consists of DMEM with 10% FBS, 1% Penicillin-Streptomycin, 1 µM Dexamethasone, 0.5 mM IBMX, and 10 µg/mL Insulin.

-

Insulin Treatment (Day 2): After 48 hours, replace DM1 with Differentiation Medium 2 (DM2), containing DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL Insulin.

-

Maintenance (Day 4 onwards): After another 48 hours, replace DM2 with Maintenance Medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).

-

Maturation: Replenish the Maintenance Medium every 2 days. Lipid droplets should be visible by day 5 and the cells should be fully differentiated by day 8-10.

-

Assessment of Differentiation: Differentiation can be assessed by staining for lipid droplets with Oil Red O.

Protocol 2: Inhibition of 3T3-L1 Differentiation with Fatostatin

This protocol outlines how to incorporate Fatostatin treatment into the standard 3T3-L1 differentiation protocol to inhibit adipogenesis.

Materials:

-

All materials from Protocol 1

-

Fatostatin (dissolved in a suitable solvent, e.g., DMSO)

Procedure:

-

Cell Seeding and Contact Inhibition: Follow steps 1 and 2 from Protocol 1.

-

Initiation of Differentiation with Fatostatin (Day 0): Prepare DM1 as described in Protocol 1. Add the desired concentration of Fatostatin (e.g., from a 10 mM stock solution in DMSO) to the DM1. A vehicle control (e.g., DMSO alone) should be run in parallel. Replace the growth medium with the Fatostatin-containing DM1 or the vehicle control DM1.

-

Continued Treatment (Optional): The treatment strategy can be varied. Fatostatin can be included only in DM1, or its inclusion can be continued in DM2 and the Maintenance Medium. For maximal inhibition, continuous treatment throughout the differentiation process is recommended.

-

Insulin Treatment (Day 2): Replace the medium with DM2, with or without Fatostatin, corresponding to the initial treatment condition.

-

Maintenance (Day 4 onwards): Replace the medium with Maintenance Medium, with or without Fatostatin, every 2 days.

-

Assessment of Inhibition: On day 8-10, assess the degree of differentiation by Oil Red O staining and quantification. Compare the lipid accumulation in Fatostatin-treated cells to the vehicle-treated control cells.

Protocol 3: Quantification of Adipogenesis by Oil Red O Staining

Procedure:

-

Fixation: Wash the differentiated 3T3-L1 cells with PBS and fix with 10% formalin for at least 1 hour.

-

Washing: Remove the formalin and wash the cells with water.

-

Staining: Add Oil Red O working solution to the cells and incubate for 10-15 minutes at room temperature.

-

Washing: Remove the staining solution and wash the cells repeatedly with water until the water runs clear.

-

Elution: Add isopropanol to each well to elute the stain from the lipid droplets.

-

Quantification: Measure the absorbance of the eluted stain at a wavelength of 510 nm using a spectrophotometer. The absorbance is directly proportional to the amount of lipid accumulated.

Visualization of Pathways and Workflows

Application Notes and Protocols: The Use of Fatostatin Hydrobromide in a Prostate Cancer Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Fatostatin hydrobromide, a potent inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs), in a prostate cancer xenograft model. The information is curated from preclinical studies demonstrating the anti-tumor efficacy of Fatostatin in this context.

Introduction

Prostate cancer development and progression are increasingly linked to aberrant metabolic pathways, particularly the upregulation of lipid and cholesterol biosynthesis.[1][2] Sterol Regulatory Element-Binding Proteins (SREBP-1 and SREBP-2) are master transcriptional regulators of these pathways.[2][3] this compound is a small molecule inhibitor that effectively blocks the activation of SREBPs.[4][5] It achieves this by binding to the SREBP cleavage-activating protein (SCAP), preventing the transport of SREBP from the endoplasmic reticulum to the Golgi apparatus, which is a critical step for its proteolytic activation.[6]

In the context of prostate cancer, Fatostatin has been shown to suppress cell proliferation, invasion, and migration in both androgen-responsive (LNCaP) and androgen-insensitive (C4-2B) cell lines.[1][2][4] Furthermore, it downregulates the androgen receptor (AR) signaling pathway, a key driver of prostate cancer growth.[1][3] In vivo studies using a C4-2B prostate cancer xenograft model have demonstrated that Fatostatin significantly inhibits tumor growth and reduces serum levels of prostate-specific antigen (PSA), highlighting its therapeutic potential.[1][2][7]

Mechanism of Action: Signaling Pathway

Fatostatin exerts its anti-tumor effects in prostate cancer through a dual mechanism: the inhibition of SREBP-mediated metabolic pathways and the suppression of the androgen receptor signaling network. By preventing SREBP activation, Fatostatin downregulates the expression of numerous downstream genes essential for fatty acid and cholesterol synthesis. This metabolic reprogramming inhibits the rapid cell proliferation characteristic of cancer. Concurrently, Fatostatin reduces the expression of the androgen receptor and its target genes, like PSA, further impeding tumor growth.[1][3]

Caption: Mechanism of Fatostatin in prostate cancer cells.

Experimental Data: In Vivo Efficacy

The following table summarizes the quantitative data from a study evaluating Fatostatin in a subcutaneous C4-2B prostate cancer xenograft model over a 6-week treatment period.[1]

| Parameter | Vehicle Control Group | Fatostatin-Treated Group | Percentage Inhibition |

| Average Tumor Volume (end of study) | ~1200 mm³ | ~400 mm³ | ~67% |

| Average Tumor Weight (end of study) | ~1.0 g | ~0.4 g | ~60% |

| Average Serum PSA Level (end of study) | ~75 ng/mL | ~25 ng/mL | ~67% |

Note: The values are approximated from graphical data presented in the source publication.[1]

Experimental Protocols

C4-2B Cell Culture Protocol

The C4-2B cell line is an androgen-insensitive human prostate cancer line, ideal for modeling advanced prostate cancer.[8]

-

Reagents & Media:

-

C4-2B cells (ATCC or other certified vendor)

-

RPMI-1640 Medium

-

10% Fetal Bovine Serum (FBS)

-

1% Penicillin-Streptomycin

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

-

Procedure:

-

Culture C4-2B cells in T-75 flasks with RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Passage cells when they reach 80-90% confluency. To do this, wash with PBS, detach with Trypsin-EDTA, neutralize with complete medium, centrifuge, and re-seed at a 1:3 to 1:5 ratio.

-

Regularly test for mycoplasma contamination.[6]

-

Prostate Cancer Xenograft Model Development Protocol

This protocol outlines the establishment of subcutaneous C4-2B tumors in immunodeficient mice.

-

Materials:

-

Male athymic nude or NOD/SCID mice, 6-8 weeks old

-

C4-2B cells, harvested during the logarithmic growth phase

-

Sterile PBS

-

High Concentration Matrigel Basement Membrane Matrix

-

1 mL syringes with 27-gauge needles

-

Digital calipers

-

-

Procedure:

-

Harvest C4-2B cells and perform a viable cell count (e.g., using a hemocytometer and trypan blue).

-

Resuspend the cells in sterile, cold PBS at a concentration of 2 x 10⁷ cells/mL.

-

On ice, mix the cell suspension 1:1 with Matrigel.[3] The final concentration will be 1 x 10⁷ cells/100 µL.

-

Subcutaneously inject 100 µL of the cell/Matrigel mixture into the right flank of each mouse.[1]

-

Monitor the mice daily for health and welfare.

-

Begin measuring tumor volume 2-3 times weekly with digital calipers once tumors become palpable (typically 7-10 days post-injection).

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

-

When average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=10 per group is recommended).[1][6]

-

This compound Administration Protocol

-

Materials:

-

This compound

-

Vehicle for solubilization (e.g., a mixture of DMSO, PEG300, and saline). A common formulation is 10% DMSO, 40% PEG300, 50% saline.[9]

-

Sterile injection syringes and needles

-

-

Procedure:

-

Prepare the this compound solution fresh daily. First, dissolve the compound in DMSO, then add PEG300, and finally bring to volume with saline.

-

The recommended dose for in vivo mouse studies is 30 mg/kg .[10]

-

Administer the Fatostatin solution or the vehicle control to the respective groups via intraperitoneal (i.p.) injection.

-

Treatment should be administered daily for the duration of the study (e.g., 6 weeks).[1]

-

Monitor the body weight of the mice 2-3 times weekly to assess toxicity. No significant difference in body weight between groups is expected.[1]

-

Efficacy Evaluation Protocol

-

Tumor Volume and Body Weight:

-

Continue to measure tumor volume and mouse body weight 2-3 times per week throughout the 6-week treatment period.

-

Plot the average tumor volume and body weight for each group over time to visualize treatment effects.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice according to approved institutional guidelines.

-

Collect blood via cardiac puncture for serum PSA analysis.

-

Excise the subcutaneous tumors and measure their final weight.

-

-

Serum PSA Measurement:

Experimental Workflow

The entire experimental process, from initial cell culture to final data analysis, can be visualized as a sequential workflow.

Caption: Workflow for a prostate cancer xenograft study.

References

- 1. Subcutaneous prostate cancer xenograft model [bio-protocol.org]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. Identification of potential therapeutic targets in prostate cancer through a cross‐species approach | EMBO Molecular Medicine [link.springer.com]

- 4. Potential establishment of lung metastatic xenograft model of androgen receptor-positive and androgen-independent prostate cancer (C4-2B) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Serum prostate specific antigen levels in mice bearing human prostate LNCaP tumors are determined by tumor volume and endocrine and growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. research-portal.uu.nl [research-portal.uu.nl]

Application Notes and Protocols: In Vitro Cytotoxicity of Fatostatin Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the in vitro cytotoxicity of Fatostatin hydrobromide, a potent inhibitor of Sterol Regulatory Element-Binding Protein (SREBP) activation.[1][2] The provided methodologies are intended to guide researchers in assessing the cytotoxic effects of this compound on various cell lines.

Introduction

This compound is a small molecule that inhibits the activation of SREBP-1 and SREBP-2, key transcription factors that regulate the synthesis of cholesterol and fatty acids.[1][3][4] By blocking the SREBP cleavage-activating protein (SCAP), Fatostatin prevents the transport of SREBPs from the endoplasmic reticulum to the Golgi, thereby inhibiting their proteolytic activation.[2][4][5] This disruption of lipid metabolism has been shown to suppress cell proliferation, induce apoptosis, and cause cell cycle arrest in various cancer cell lines, making it a compound of interest for anti-cancer drug development.[1][3][4] These application notes provide a comprehensive protocol for evaluating the cytotoxic properties of this compound in vitro using the widely accepted MTT assay.

Quantitative Data Summary

The following table summarizes representative quantitative data for the cytotoxic effects of this compound on different cancer cell lines as reported in the literature. This data can serve as a reference for expected outcomes.

| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) | Reference |

| LNCaP | Prostate Cancer | Proliferation Assay | 72 | 10.4 | [3] |

| C4-2B | Prostate Cancer | Proliferation Assay | 72 | 9.1 | [3] |

| HeLa | Cervical Cancer | Cell Viability Assay | 48 | 2.11 | [6] |

| DU145 | Prostate Cancer | Growth Inhibition Assay | 72 | ~0.1 | [1][2] |

Experimental Protocols

MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This protocol details the steps for determining the cytotoxicity of this compound using the MTT assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[7][8] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[7] The concentration of these crystals, which is proportional to the number of viable cells, is determined by measuring the absorbance after solubilization.

Materials:

-

This compound

-

Selected cancer cell line(s) (e.g., LNCaP, C4-2B, HeLa)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS, filter-sterilized)[7]

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

-

96-well flat-bottom tissue culture plates

-

Multichannel pipette

-

Microplate reader (capable of measuring absorbance at 570 nm and a reference wavelength of 630-650 nm)[7]

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding:

-

Harvest and count cells using a hemocytometer or automated cell counter.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). The optimal seeding density should be determined empirically for each cell line to ensure exponential growth throughout the experiment.

-

Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of desired final concentrations.

-

After 24 hours of cell attachment, carefully remove the medium from the wells.

-

Add 100 µL of the medium containing the various concentrations of this compound to the respective wells. Include vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and untreated control wells.

-

-

Incubation:

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator.

-

-

MTT Addition and Incubation:

-

Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

-

Incubate the plate for 4 hours in a humidified incubator. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.

-

-

Solubilization of Formazan Crystals:

-

After the 4-hour incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[7]

-

-

Absorbance Measurement:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm or higher is recommended to subtract background absorbance.[7]

-

-